2,2-Diethoxycycloheptan-1-one
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Overview
Description
2,2-Diethoxycycloheptanone is an organic compound belonging to the family of cyclic ketones It features a seven-membered carbon ring with two ethoxy groups attached to the second carbon and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethoxycycloheptanone can be achieved through several methods. One common approach involves the reaction of cycloheptanone with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 2,2-diethoxycycloheptanone.
Industrial Production Methods: Industrial production of 2,2-diethoxycycloheptanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxycycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-diethoxycycloheptanol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: 2,2-Diethoxycycloheptanol.
Substitution: Various substituted cycloheptanone derivatives.
Scientific Research Applications
2,2-Diethoxycycloheptanone has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diethoxycycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The ethoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cycloheptanone: A cyclic ketone with a seven-membered ring but without the ethoxy groups.
2,2-Dimethoxycycloheptanone: Similar structure with methoxy groups instead of ethoxy groups.
Cyclohexanone: A six-membered ring ketone, structurally similar but with different ring size.
Uniqueness: 2,2-Diethoxycycloheptanone is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to other cyclic ketones. These structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
98015-56-6 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
2,2-diethoxycycloheptan-1-one |
InChI |
InChI=1S/C11H20O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h3-9H2,1-2H3 |
InChI Key |
ZPMAHWDWUCVLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCCC1=O)OCC |
Origin of Product |
United States |
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